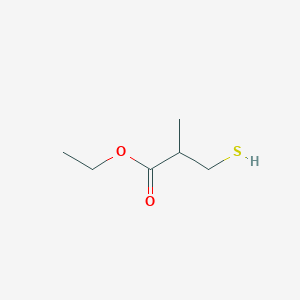
Ethyl 3-mercapto-2-methylpropanoate
Übersicht
Beschreibung
Ethyl 3-mercapto-2-methylpropanoate is a useful research compound. Its molecular formula is C6H12O2S and its molecular weight is 148.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Flavor Applications
- Flavor Enhancement : Ethyl 3-mercapto-2-methylpropanoate is used to enhance the flavor of various tropical fruits such as pineapple and grapefruit. Studies indicate that it can significantly improve the sensory qualities of food products at concentrations as low as ppm .
- Food Industry Usage : The compound is incorporated into chewing gums, candies, and other confectioneries to provide a fruity taste. Typical concentrations range from ppm to by weight in flavor compositions .
| Application Area | Typical Concentration | Flavor Profile |
|---|---|---|
| Chewing Gum | 0.005 ppm | Tropical Fruits |
| Candies | 0.01% | Guava |
| Beverages | 0.1 ppm | Pineapple |
Fragrance Applications
- Perfume Composition : In the fragrance industry, this compound is valued for its ability to impart complex tropical notes to perfumes. It is often used in very small amounts due to its potent aroma .
- Formulation Characteristics : The compound can be used in various forms such as emulsions or microemulsions, allowing for versatility in product formulation .
| Fragrance Type | Typical Use Level | Notes |
|---|---|---|
| Fine Fragrances | 0.027% | Tropical notes |
| Body Products | 0.054% | Creaminess and complexity |
Safety Assessments
A safety assessment conducted by the Research Institute for Fragrance Materials (RIFM) indicates that this compound poses no significant risk at current usage levels. The compound has been evaluated for various toxicity endpoints including genotoxicity and skin sensitization, with findings suggesting that exposure levels are below established thresholds for safety .
Key Safety Findings
- Genotoxicity : Exposure levels are below the Threshold of Toxicological Concern (TTC).
- Skin Sensitization : Current exposure levels are considered safe, with no significant concerns reported.
- Environmental Impact : The compound is not classified as Persistent, Bioaccumulative, and Toxic (PBT) according to environmental standards .
Case Study 1: Flavor Enhancement in Beverages
In a study evaluating the impact of this compound on beverage flavors, researchers found that adding the compound at ppm significantly enhanced the perception of tropical fruit flavors among test subjects.
Case Study 2: Perfume Formulation
A perfume manufacturer incorporated this compound into a new fragrance line aimed at evoking summer vibes. Consumer testing indicated a positive response to the guava note introduced by the compound, leading to increased sales in seasonal markets.
Eigenschaften
Molekularformel |
C6H12O2S |
|---|---|
Molekulargewicht |
148.23 g/mol |
IUPAC-Name |
ethyl 2-methyl-3-sulfanylpropanoate |
InChI |
InChI=1S/C6H12O2S/c1-3-8-6(7)5(2)4-9/h5,9H,3-4H2,1-2H3 |
InChI-Schlüssel |
LYHVMRGYESPMHE-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C)CS |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













